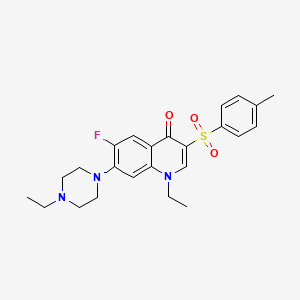

![molecular formula C24H20FN5 B6486631 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-16-7](/img/structure/B6486631.png)

3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. It includes a fluorophenyl group, a phenylpropyl group, a triazolo ring, and a quinazolin-5-amine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures could lead to a rigid and planar molecule. The exact structure could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amine group could participate in acid-base reactions, while the azide and alkyne groups could undergo click reactions .Aplicaciones Científicas De Investigación

3FPTPQA has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3FPTPQA has been studied for its potential use in the development of new drugs, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Mecanismo De Acción

3FPTPQA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 3FPTPQA can reduce inflammation and pain. In addition, 3FPTPQA has been found to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are mediators of inflammation and allergic reactions. By inhibiting the activity of 5-LOX, 3FPTPQA can reduce inflammation and allergic reactions.

Biochemical and Physiological Effects

3FPTPQA has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to reduce inflammation and pain by inhibiting the activity of the enzymes COX-2 and 5-LOX. In addition, 3FPTPQA has been found to reduce the growth of tumor cells by inhibiting the activity of the enzyme telomerase. Furthermore, 3FPTPQA has been found to have anti-oxidant properties, which can help protect cells from damage caused by free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3FPTPQA in lab experiments is its high purity, which can be achieved with the synthesis method described above. In addition, 3FPTPQA is relatively stable and has a long shelf life. The main limitation of using 3FPTPQA in lab experiments is that it is a relatively new compound, so there is limited information available about its properties and potential applications.

Direcciones Futuras

The potential applications of 3FPTPQA are still being explored, and there are many future directions for research. These include further investigation of its anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 3FPTPQA could be studied for its potential use in the development of new drugs, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). Finally, 3FPTPQA could be studied for its potential use in the development of new compounds with improved properties.

Métodos De Síntesis

3FPTPQA is synthesized from 4-chloro-3-fluorophenylacetic acid, 2-amino-3-methyl-1-phenylpropane, and 1,3-dicyclohexylcarbodiimide. The compound is synthesized by a condensation reaction of the two amines and the acid, followed by a nucleophilic substitution reaction of the resulting amide with the carbodiimide. The reaction is conducted in a solvent such as DMF or DMSO at a temperature of 80-90°C. The reaction yields a 3FPTPQA compound with a purity of up to 90%.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQMXBBYUURHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

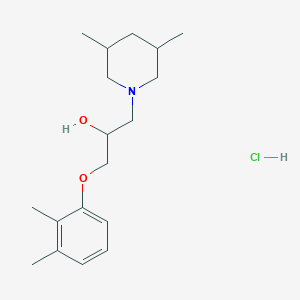

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)

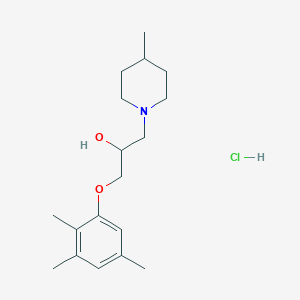

![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)

![N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide](/img/structure/B6486564.png)

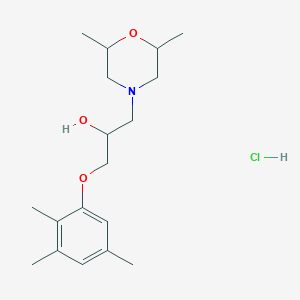

![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)

![methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride](/img/structure/B6486596.png)

![2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486599.png)

![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B6486609.png)

![4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6486616.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6486642.png)

![3-(pyrimidin-2-yloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6486650.png)